2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol
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Overview
Description
2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol is a complex organic compound that features a bromine atom, a nitro group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol typically involves a multi-step process. One common method starts with the bromination of a phenolic compound, followed by nitration to introduce the nitro group. The resulting intermediate undergoes a condensation reaction with a morpholine derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles.
Substitution: The phenolic hydroxyl group can participate in esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-(morpholin-4-yl)propionic acid esters: These compounds share the bromine and morpholine features but differ in their overall structure and functional groups.
4-nitrophenol derivatives: These compounds share the nitro group and phenolic structure but lack the bromine and morpholine components.
Uniqueness
The presence of both bromine and nitro groups allows for diverse chemical modifications, while the morpholine ring enhances its solubility and potential biological activity .
Properties
Molecular Formula |
C14H18BrN3O4 |
---|---|
Molecular Weight |
372.21 g/mol |
IUPAC Name |
2-bromo-6-(3-morpholin-4-ylpropyliminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C14H18BrN3O4/c15-13-9-12(18(20)21)8-11(14(13)19)10-16-2-1-3-17-4-6-22-7-5-17/h8-10,19H,1-7H2 |
InChI Key |
UBASJSGUIHVLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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